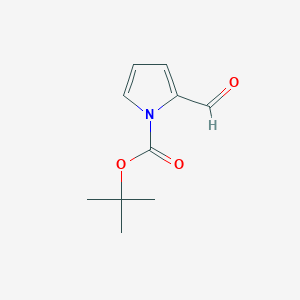

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-formylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLHMBABZKJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407861 | |

| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161282-57-1 | |

| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161282-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also commonly known as N-Boc-2-formylpyrrole, is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive aldehyde group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen makes it a valuable intermediate for the construction of a wide array of more complex molecules. The Boc group provides stability to the pyrrole ring, preventing unwanted side reactions, and can be readily removed under acidic conditions when desired. The aldehyde functionality serves as a synthetic handle for various transformations, including C-C bond formations and the introduction of nitrogen-containing moieties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 50-52 °C | |

| Boiling Point | 292 °C (estimated) | |

| Density | 1.08 g/cm³ (estimated) | |

| CAS Number | 161282-57-1 | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. |

Spectral Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum typically shows a singlet for the aldehydic proton around 9.5 ppm. The pyrrole ring protons appear as multiplets between 6.0 and 7.5 ppm. A characteristic singlet for the nine protons of the tert-butyl group is observed around 1.6 ppm. |

| ¹³C NMR | The carbon NMR spectrum displays a resonance for the aldehydic carbonyl carbon in the range of 180-185 ppm. The pyrrole ring carbons resonate between 110 and 140 ppm. The quaternary carbon of the Boc group appears around 85 ppm, and the methyl carbons of the tert-butyl group are observed near 28 ppm. |

| Infrared (IR) | The IR spectrum is characterized by a strong carbonyl stretching vibration for the aldehyde at approximately 1670-1690 cm⁻¹. Another strong carbonyl stretch from the Boc protecting group is typically observed around 1730-1750 cm⁻¹. C-H stretching vibrations of the pyrrole ring and the alkyl groups are also present. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns often involve the loss of the tert-butyl group or the entire Boc group. |

Synthesis

A common and efficient method for the synthesis of this compound involves the formylation of N-Boc-pyrrole. The Vilsmeier-Haack reaction is a widely used method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-pyrrole

Materials:

-

N-Boc-pyrrole (1 equivalent)

-

Phosphorus oxychloride (POCl₃, 1.1 equivalents)

-

N,N-Dimethylformamide (DMF, 1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in anhydrous dichloromethane (DCM).

-

The solution is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent occurs.

-

After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

-

A solution of N-Boc-pyrrole in anhydrous DCM is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of N-Boc-pyrrole.

Chemical Reactivity

The aldehyde group and the N-Boc protecting group are the primary sites of reactivity in this compound, allowing for a diverse range of chemical transformations.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol with mild reducing agents like sodium borohydride (NaBH₄)[2].

-

Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful method for C-C double bond formation[2].

-

Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines through reductive amination with primary or secondary amines in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation with active methylene compounds.

Reactions Involving the N-Boc Group

-

Deprotection: The N-Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group to yield the free N-H pyrrole.

Caption: Reactivity map of this compound.

Applications in Drug Development and Natural Product Synthesis

The unique combination of a reactive aldehyde and a stable protecting group makes this compound a valuable precursor in the synthesis of numerous biologically active compounds and natural products.

-

Synthesis of Pyrrole-Containing Pharmaceuticals: The pyrrole motif is a common scaffold in many pharmaceuticals. This building block allows for the controlled elaboration of the pyrrole ring, leading to the synthesis of potential drug candidates with diverse functionalities. For example, derivatives of 2-formylpyrrole have been investigated for their potential as enzyme inhibitors and receptor antagonists.

-

Natural Product Synthesis: Many natural products contain a pyrrole core. This compound serves as a key starting material in the total synthesis of several complex natural products. Its aldehyde functionality can be elaborated to construct intricate side chains, and the N-Boc group ensures the stability of the pyrrole ring during multi-step synthetic sequences. For instance, it is a precursor in the synthesis of various pyrrole alkaloids and other nitrogen-containing natural products[3][4].

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its well-defined reactivity, commercial availability, and the synthetic versatility offered by its aldehyde and N-Boc functionalities have established it as an indispensable tool for researchers in academia and industry. The ability to selectively manipulate both the aldehyde group and the protecting group provides a powerful platform for the efficient and controlled synthesis of a wide range of complex molecules, including novel pharmaceuticals and challenging natural products.

References

- 1. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-2-formylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-2-formylpyrrole, a key building block in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, provides explicit experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.

Introduction

1-Boc-2-formylpyrrole, also known as tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, is a valuable intermediate in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the pyrrole nitrogen enhances its stability and allows for selective functionalization at other positions of the pyrrole ring. The formyl group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, making it a crucial component in the synthesis of complex heterocyclic molecules with potential biological activity.

Synthesis of 1-Boc-2-formylpyrrole

The most common and efficient method for the synthesis of 1-Boc-2-formylpyrrole is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as N-Boc-pyrrole, using a Vilsmeier reagent, which is typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

Synthesis Workflow

The synthesis of 1-Boc-2-formylpyrrole proceeds through a two-step sequence starting from pyrrole. The first step involves the protection of the pyrrole nitrogen with a Boc group, followed by the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Boc-pyrrole

This protocol is adapted from established procedures for the formylation of pyrroles.

Materials:

-

1-Boc-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of anhydrous N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath (0 °C), add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-Boc-pyrrole (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-2-formylpyrrole as a solid.

Characterization of 1-Boc-2-formylpyrrole

The structure and purity of the synthesized 1-Boc-2-formylpyrrole are confirmed by a combination of spectroscopic methods and physical property measurements.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Boc-2-formylpyrrole is provided in the table below.[2]

| Property | Value |

| IUPAC Name | tert-butyl 2-formylpyrrole-1-carboxylate |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| CAS Number | 161282-57-1 |

| Appearance | Solid |

| Melting Point | 49-53 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-Boc-2-formylpyrrole based on literature values for similar compounds and general spectroscopic principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | -CHO |

| ~7.2 | dd | 1H | Pyrrole H5 |

| ~6.8 | dd | 1H | Pyrrole H3 |

| ~6.2 | t | 1H | Pyrrole H4 |

| ~1.6 | s | 9H | -C(CH₃)₃ (Boc) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -CHO |

| ~150 | -C=O (Boc) |

| ~135 | Pyrrole C2 |

| ~128 | Pyrrole C5 |

| ~120 | Pyrrole C3 |

| ~110 | Pyrrole C4 |

| ~85 | -C(CH₃)₃ (Boc) |

| ~28 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (Boc ester) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1550, 1480 | Medium | C=C stretch (pyrrole ring) |

| ~1370, 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 195.09 | [M]⁺ (Molecular Ion) |

| 139.07 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 96.04 | [M - Boc]⁺ (Loss of Boc group) |

| 68.03 | [Pyrrole-2-carbaldehyde]⁺ |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified 1-Boc-2-formylpyrrole in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Data Acquisition: Obtain the mass spectrum in the appropriate mass range to observe the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide has outlined the synthesis of 1-Boc-2-formylpyrrole via the Vilsmeier-Haack reaction and provided a comprehensive overview of its characterization. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important synthetic intermediate.

References

Spectroscopic and Synthetic Profile of N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde. Due to the limited availability of a consolidated public database for the complete spectroscopic data of this specific compound, this document presents a detailed analysis based on the known spectral characteristics of its constituent moieties: the pyrrole-2-carboxaldehyde core and the N-tert-butoxycarbonyl (Boc) protecting group. This guide also includes detailed, generalized experimental protocols for the spectroscopic techniques discussed.

Chemical Structure and Properties

N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde is a derivative of pyrrole-2-carboxaldehyde where the pyrrolic nitrogen is protected by a tert-butoxycarbonyl group. This protection enhances the compound's stability and modifies its reactivity, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₁₃NO₃[1]

Molecular Weight: 195.22 g/mol [1]

Appearance: Solid[1]

Melting Point: 49-53 °C[1]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrrole ring, the aldehyde group, and the tert-butyl group of the Boc protecting group. The electron-withdrawing nature of the Boc group and the aldehyde group will influence the chemical shifts of the pyrrole ring protons, causing them to appear at slightly different positions compared to the unsubstituted pyrrole.

Table 1: Predicted ¹H NMR Chemical Shifts for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde CHO | ~9.5 - 10.0 | Singlet |

| Pyrrole H5 | ~7.2 - 7.4 | Doublet of doublets |

| Pyrrole H3 | ~7.0 - 7.2 | Doublet of doublets |

| Pyrrole H4 | ~6.2 - 6.4 | Doublet of doublets |

| Boc (CH₃)₃ | ~1.6 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the four distinct carbons of the pyrrole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~180 - 185 |

| Boc C=O | ~148 - 150 |

| Pyrrole C2 | ~135 - 140 |

| Pyrrole C5 | ~125 - 130 |

| Pyrrole C3 | ~115 - 120 |

| Pyrrole C4 | ~110 - 115 |

| Boc C(CH₃)₃ | ~84 - 86 |

| Boc C(CH₃)₃ | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the two carbonyl groups (aldehyde and Boc) and the C-H and C-N bonds of the pyrrole ring.

Table 3: Predicted IR Absorption Frequencies for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O stretch | ~1670 - 1690 | Strong |

| Boc C=O stretch | ~1730 - 1750 | Strong |

| C-H stretch (aromatic) | ~3100 - 3150 | Medium |

| C-H stretch (aliphatic) | ~2950 - 3000 | Medium |

| C-N stretch | ~1300 - 1350 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Table 4: Predicted Mass Spectrometry Fragments for N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde

| m/z | Fragment |

| 195 | [M]⁺ |

| 139 | [M - C₄H₈]⁺ |

| 95 | [M - C₅H₉O₂]⁺ (Pyrrole-2-carboxaldehyde) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Synthesis Methodology

A common method for the synthesis of N-tert-Butoxycarbonyl-pyrrole-2-carboxaldehyde involves the protection of the nitrogen atom of pyrrole-2-carboxaldehyde using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base such as 4-dimethylaminopyridine (DMAP).

References

An In-depth Technical Guide to tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate

IUPAC Name: tert-butyl 2-formylpyrrole-1-carboxylate[1] CAS Number: 161282-57-1[1]

This technical guide provides a comprehensive overview of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, a key building block in organic synthesis, particularly for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| Melting Point | 50-52 °C | |

| Boiling Point | 292 °C | |

| Density | 1.08 g/cm³ | |

| Flash Point | 130 °C |

Synthesis

The synthesis of this compound is most commonly achieved through the formylation of N-Boc-pyrrole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from a suitable formamide (such as N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3][4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Pyrrole

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

tert-Butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise. The reaction is exothermic and should be controlled. Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent. The reagent may be colorless or have a slight yellow to orange hue.[6]

-

Formylation Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve tert-butyl 1H-pyrrole-1-carboxylate in anhydrous dichloromethane (DCM). Cool this solution to 0 °C. To the stirred solution of N-Boc-pyrrole, add the freshly prepared Vilsmeier reagent dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction mixture may turn a dark red or brown color.

-

Work-up and Purification: Upon completion of the reaction, carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques. The expected NMR and IR data are summarized below, based on the analysis of related substituted pyrroles.[7][8][9]

| Spectroscopic Data | **Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) ** |

| ¹H NMR (CDCl₃) | δ 9.5-9.7 (s, 1H, -CHO), 7.2-7.4 (m, 1H, pyrrole-H), 6.8-7.0 (m, 1H, pyrrole-H), 6.2-6.4 (m, 1H, pyrrole-H), 1.6 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ 180-185 (-CHO), 150-155 (C=O, carbamate), 130-135 (pyrrole-C2), 125-130 (pyrrole-C5), 115-120 (pyrrole-C4), 110-115 (pyrrole-C3), 83-86 (-C(CH₃)₃), 28 (-C(CH₃)₃) |

| IR (KBr) | ~1730-1750 cm⁻¹ (C=O, carbamate), ~1660-1680 cm⁻¹ (C=O, aldehyde), ~2820, 2720 cm⁻¹ (C-H, aldehyde) |

| Mass Spectrometry (EI) | m/z (%) = 195 (M⁺), 139, 94, 57 |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide array of biologically active molecules and natural products. The 2-formylpyrrole moiety is a key structural feature in numerous alkaloids and synthetic compounds with diverse pharmacological properties.

Precursor to Bioactive Molecules

The class of 2-formylpyrroles has been shown to exhibit a range of biological activities, including:

-

Anti-inflammatory activity [10]

While specific studies on the biological activity of this compound are limited, its utility as a precursor to more complex molecules with these properties is well-established.

Synthesis of Lamellarin Alkaloids

A significant application of 2-formylpyrrole derivatives is in the total synthesis of lamellarin alkaloids.[13][14][15] These marine natural products exhibit potent cytotoxic activity against various cancer cell lines and have also been investigated for their anti-HIV properties. The general synthetic approach involves the construction of a polysubstituted pyrrole core, where the 2-formyl group serves as a handle for further functionalization and cyclization to build the complex polycyclic framework of the lamellarins.

Experimental and Logical Workflows

The utility of this compound as a synthetic intermediate can be visualized through the following logical workflow for the synthesis of a substituted pyrrole derivative, a common core in many drug candidates.

Caption: Synthetic utility of this compound.

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, including olefination reactions (e.g., Wittig reaction), nucleophilic additions (e.g., Grignard reaction), and reductive aminations, opening avenues to a diverse range of substituted pyrrole derivatives for screening in drug discovery programs.

Potential Signaling Pathway Involvement

Given the broad biological activities of 2-formylpyrrole-containing compounds, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For instance, the anti-inflammatory and antiproliferative effects of some pyrrole derivatives suggest potential modulation of pathways involving kinases, transcription factors, or enzymes involved in oxidative stress.

Caption: Potential signaling pathways modulated by pyrrole derivatives.

This diagram illustrates a hypothetical mechanism where a pyrrole derivative, synthesized from this compound, could exert its biological effects by inhibiting key signaling proteins like kinases and transcription factors, or enzymes involved in the production of reactive oxygen species (ROS). Further research is necessary to elucidate the specific molecular targets of this class of compounds.

References

- 1. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 9. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 10. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 11. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches to the Lamellarins—A Comprehensive Review [mdpi.com]

Physical and chemical properties of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate. This N-Boc protected 2-formylpyrrole is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications.

Core Physical and Chemical Properties

This compound is a solid at room temperature with a melting point in the range of 50-52 °C.[1] It is soluble in common organic solvents such as dichloromethane and chloroform. The tert-butoxycarbonyl (Boc) protecting group enhances its stability compared to unsubstituted 2-formylpyrrole.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [2] |

| Molecular Weight | 195.21 g/mol | [2] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | 292 °C | [1] |

| Density | 1.08 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

| Appearance | Off-white to light yellow solid | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-pyrrole

Materials:

-

N-Boc-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve N-Boc-pyrrole in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5-20% ethyl acetate/hexanes).[1] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow solid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the pyrrole ring protons, the aldehyde proton, and the tert-butyl group.

-

Aldehyde Proton (CHO): A singlet typically appears in the downfield region, around δ 9.30 ppm.

-

Pyrrole Ring Protons: Three distinct signals corresponding to the protons on the pyrrole ring.

-

Tert-butyl Protons ((CH₃)₃C): A sharp singlet integrating to nine protons is observed in the upfield region, typically around δ 1.10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the Boc group, the carbons of the pyrrole ring, and the carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.

-

C=O Stretch (Carbamate): Another strong absorption band for the Boc group carbonyl will be present, typically around 1700-1750 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic weak band may be observed around 2720-2820 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Bands corresponding to the C-H stretches of the pyrrole ring and the tert-butyl group will be present in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.21 g/mol ). Fragmentation patterns will likely involve the loss of the tert-butyl group, the Boc group, and the formyl group.

Chemical Reactivity and Stability

The chemical reactivity of this compound is influenced by the presence of both the electron-withdrawing N-Boc group and the aldehyde functionality.

Stability

-

Acid Stability: The N-Boc protecting group is known to be labile under strongly acidic conditions, leading to its removal.[3] This property can be utilized for deprotection when required in a synthetic sequence.

-

Base Stability: The N-Boc group is generally stable to basic conditions.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for various chemical transformations:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents and organolithium compounds, allowing for the introduction of various alkyl or aryl groups.

-

Wittig Reaction: It can undergo the Wittig reaction with phosphorus ylides to form alkenes.[2][4][5]

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: It can react with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported, the 2-formylpyrrole scaffold is present in numerous natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Therefore, this compound serves as a crucial starting material for the synthesis of novel, biologically active molecules. Its utility as an intermediate in the synthesis of complex heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. Pyrrole derivatives, in general, are known to exhibit diverse pharmacological effects, and the functional handles present in this molecule allow for extensive derivatization and the exploration of structure-activity relationships.

Safety Information

This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Statements:

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | C10H13NO3 | CID 5057005 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chemistry of N-Boc Protected Pyrroles: A Comprehensive Guide for Researchers

Introduction

N-Boc protected pyrroles, specifically tert-butyl pyrrole-1-carboxylate, are pivotal intermediates in the realm of organic synthesis, with significant applications in pharmaceutical development and materials science.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom modulates the reactivity of the pyrrole ring, enhancing its stability and allowing for selective functionalization. This technical guide provides an in-depth exploration of the synthesis, reactivity, and deprotection of N-Boc protected pyrroles, tailored for researchers, scientists, and professionals in drug development.

Synthesis of N-Boc Protected Pyrroles

The most common method for the synthesis of N-Boc-pyrrole involves the reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane at room temperature.

A general procedure for the synthesis of various N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.[2][3] This method offers a single-step route to N-alkoxycarbonyl pyrroles in good yields.[2][3]

Experimental Protocol: Synthesis of N-Boc-Pyrrole

To a solution of pyrrole (1.0 eq) in anhydrous acetonitrile, 4-(dimethylamino)pyridine (DMAP, 0.1 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-pyrrole, which can be further purified by column chromatography if necessary.

Reactivity of N-Boc Protected Pyrroles

The Boc group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unprotected pyrrole.[4][5] However, this deactivation allows for more controlled and selective reactions. The presence of the Boc group also facilitates reactions such as lithiation at the C2 position.

Electrophilic Aromatic Substitution

While the N-Boc group reduces the reactivity of the pyrrole ring, electrophilic substitution reactions can still be achieved, often with high regioselectivity.[4] Substitution typically occurs at the C2 and C5 positions due to the stabilization of the cationic intermediate.[4][6][7]

Lithiation and Subsequent Functionalization

A key feature of N-Boc-pyrrole chemistry is the ability to undergo regioselective deprotonation at the C2 position using strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA.[8][9] The resulting 2-lithio-N-Boc-pyrrole is a versatile intermediate that can be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.[9]

Experimental Protocol: Lithiation and Silylation of N-Boc-Pyrrole

A solution of N-Boc-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, sec-butyllithium (s-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred for a specified time at this temperature. An electrophile, such as trimethylsilyl chloride (TMSCl, 1.2 eq), is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the 2-substituted product.

Studies on the enantioselective lithiation of N-Boc-pyrrolidine using s-BuLi in the presence of sparteine-like chiral diamines have been conducted, achieving high enantioselectivity.[10][11] In situ IR spectroscopy has been used to study the lithiation-substitution of N-Boc-2-phenylpyrrolidine, revealing that the rotation of the Boc group can be a rate-limiting factor at low temperatures.[12][13]

| Reaction | Base/Reagent | Electrophile | Product | Yield (%) | Reference |

| Lithiation-Silylation | s-BuLi/TMEDA | Me₃SiCl | 2-(Trimethylsilyl)-N-Boc-pyrrole | - | [8] |

| Enantioselective Lithiation | s-BuLi/(-)-sparteine | Me₃SiCl | (S)-2-(Trimethylsilyl)-N-Boc-pyrrolidine | up to 98:2 er | [8] |

| Lithiation-Substitution | n-BuLi | Various | 2-Substituted-2-phenylpyrrolidines | - | [12][13] |

Table 1: Selected examples of lithiation reactions of N-Boc protected pyrroles and pyrrolidines.

Palladium-Catalyzed Cross-Coupling Reactions

N-Boc protected pyrroles are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C bonds in modern organic synthesis.

N-Boc-pyrrol-2-ylboronic acid, which can be prepared from 2-lithio-N-Boc-pyrrole, is a key building block for Suzuki-Miyaura cross-coupling reactions.[14] These reactions allow for the formation of biaryl and heteroaryl compounds.[15] The N-Boc group is generally stable under Suzuki-Miyaura coupling conditions, although some deprotection can occur.[16] An in situ method for the Suzuki coupling has also been developed where the boronic acid is generated and used immediately.[17]

Experimental Protocol: Suzuki-Miyaura Coupling

To a mixture of N-Boc-2-pyrroleboronic acid (1.0 eq), an aryl halide (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent system like dimethoxyethane (DME) and water, a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq), is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | [15] |

| Various Aryl Bromides | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Moderate to Excellent | [16] |

Table 2: Examples of Suzuki-Miyaura coupling reactions with N-Boc protected pyrrole derivatives.

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, can be applied to N-Boc protected pyrroles.[18] For instance, an intramolecular Heck reaction of C2-tethered pyrroles has been used to synthesize 3,2'-spiropyrrolidine-2-oxindole derivatives.[19]

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[20] This reaction has been used to synthesize 1,2,4-substituted pyrroles from N-(2-bromoallyl)amines and terminal alkynes.[21]

Diels-Alder Reaction

Pyrroles are generally poor dienes in Diels-Alder reactions due to their aromatic character.[22] However, the introduction of an N-Boc group can influence their reactivity. N-Boc-pyrrole has been shown to undergo Diels-Alder reactions with certain dienophiles, such as enantiomerically pure allene-1,3-dicarboxylates, to form endo-adducts.[14] Intramolecular Diels-Alder reactions of pyrroles have also been investigated.[23][24]

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a crucial step in many synthetic sequences. The acid-lability of the Boc group allows for its cleavage under a variety of acidic conditions.

Acidic Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.[25][26] Other acidic conditions include hydrochloric acid (HCl) in various organic solvents like dioxane, ethyl acetate, or methanol, as well as aqueous phosphoric acid.[25][26][27]

Experimental Protocol: Deprotection using TFA

The N-Boc protected pyrrole derivative is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA, typically 20-50% v/v) is added, and the reaction is stirred at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then often co-evaporated with a solvent like toluene to remove residual acid. The resulting pyrrole salt can be neutralized with a base to obtain the free amine.

Mild Deprotection Methods

For substrates containing acid-sensitive functional groups, milder deprotection methods are required. A recently reported method utilizes oxalyl chloride in methanol at room temperature, which has been shown to be effective for a diverse range of N-Boc protected compounds, including those with heterocyclic moieties.[25][26] This method is tolerant of many functional groups.[26]

| Reagent | Solvent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | [25][26] |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0 °C to Room Temperature | [25][26][27] |

| Oxalyl Chloride | Methanol | Room Temperature | [25][26] |

| Aqueous Phosphoric Acid | - | - | [25][26] |

Table 3: Common reagents and conditions for N-Boc deprotection.

Applications in Drug Development and Materials Science

N-Boc protected pyrroles are valuable building blocks in the synthesis of pharmaceuticals and biologically active molecules.[1] They are key intermediates in the development of drugs targeting neurological and psychiatric disorders.[1] The pyrrole scaffold is a common motif in many natural products and medicinal compounds. The ability to functionalize the pyrrole ring selectively using the N-Boc protecting group strategy is therefore of great importance in drug discovery. For instance, N-Boc-2,5-dihydro-1H-pyrrole is used in the synthesis of β-aryl-GABA analogues and various antibacterial agents.[28] Furthermore, these compounds find use in materials science for the development of advanced polymers and coatings.[1]

The chemistry of N-Boc protected pyrroles offers a versatile and powerful platform for the synthesis of a wide array of functionalized pyrrole derivatives. The Boc group provides a balance of stability and reactivity, enabling selective transformations that are crucial for the construction of complex molecules. A thorough understanding of the synthesis, reactivity, and deprotection of these compounds, as outlined in this guide, is essential for researchers in organic synthesis, medicinal chemistry, and materials science to fully exploit their synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 8. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. chem.ucla.edu [chem.ucla.edu]

- 24. Intramolecular Diels–Alder chemistry of pyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. reddit.com [reddit.com]

- 28. nbinno.com [nbinno.com]

The Pivotal Role of Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate, also known as N-Boc-2-formylpyrrole, has emerged as a cornerstone building block in contemporary organic synthesis. Its unique structural features, combining a reactive aldehyde functionality with a protected pyrrole ring, render it an exceptionally versatile intermediate for the construction of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced materials. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection, providing synthetic chemists with a powerful tool for strategic molecular design. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this pivotal compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-pyrrole. This reaction introduces a formyl group at the C2 position of the pyrrole ring with high regioselectivity.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Pyrrole

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

N-Boc-pyrrole (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (1.1 equivalents)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of N,N-dimethylformamide in anhydrous dichloromethane, phosphorus oxychloride is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

A solution of N-Boc-pyrrole in anhydrous dichloromethane is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is stirred vigorously for 30 minutes, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford the crude product.

-

Purification by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) yields this compound as a solid.

Quantitative Data:

| Parameter | Value |

| Yield | 80-95% |

| Appearance | White to pale yellow solid |

| Melting Point | 45-47 °C |

Key Reactions in Organic Synthesis

The aldehyde functionality of this compound serves as a versatile handle for a multitude of carbon-carbon bond-forming reactions, enabling the elaboration of the pyrrole core into more complex structures.

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the formyl group into an alkene. This reaction is instrumental in introducing vinyl substituents, which can be further functionalized.

Workflow for a Typical Wittig Reaction:

Figure 2: Wittig reaction experimental workflow.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium chloride

Materials:

-

This compound (1 equivalent)

-

Benzyltriphenylphosphonium chloride (1.1 equivalents)

-

Potassium tert-butoxide (1.2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF at 0 °C is added potassium tert-butoxide in portions.

-

The resulting orange-red solution of the ylide is stirred at 0 °C for 30 minutes.

-

A solution of this compound in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the corresponding stilbene derivative.

Quantitative Data for a Representative Wittig Reaction:

| Product | Yield |

| tert-butyl 2-(2-phenylvinyl)-1H-pyrrole-1-carboxylate | 75-85% |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to yield a new carbon-carbon double bond. This reaction is particularly useful for synthesizing α,β-unsaturated systems.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound (1 equivalent)

-

Malononitrile (1.1 equivalents)

-

Piperidine (catalytic amount)

-

Ethanol

-

Water

Procedure:

-

To a solution of this compound and malononitrile in ethanol is added a catalytic amount of piperidine.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The formation of a precipitate indicates the progress of the reaction.

-

Water is added to the reaction mixture to complete the precipitation.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data for a Representative Knoevenagel Condensation:

| Product | Yield |

| tert-butyl 2-(2,2-dicyanovinyl)-1H-pyrrole-1-carboxylate | >90% |

Reduction to Alcohol

The formyl group can be readily reduced to a hydroxymethyl group, providing a precursor for further synthetic transformations such as etherification or esterification.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

-

This compound (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound in methanol at 0 °C is added sodium borohydride in portions.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

The reaction is quenched by the addition of water.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the corresponding alcohol.

Quantitative Data for the Reduction Reaction:

| Product | Yield |

| tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate | >95% |

Applications in Drug Development and Natural Product Synthesis

The versatility of this compound has positioned it as a key intermediate in the synthesis of numerous biologically active molecules.

Synthesis of Atorvastatin Intermediate

One of the most notable applications is in the synthesis of intermediates for Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol. The pyrrole core of Atorvastatin is constructed using a Paal-Knorr synthesis, and derivatives of 2-formylpyrrole can be utilized in building the complex side chains. While the direct use of this compound in the industrial synthesis of Atorvastatin is part of proprietary processes, its derivatives are crucial for accessing the required pyrrole-based structures.[1][2]

Logical Relationship in Atorvastatin Synthesis:

Figure 3: Role in the synthesis of Atorvastatin.

Synthesis of Pyrrole-Based Kinase Inhibitors

The pyrrole scaffold is a common motif in many kinase inhibitors due to its ability to form key hydrogen bonding interactions with the enzyme's active site. This compound serves as a starting point for the synthesis of various pyrrole-based kinase inhibitors. The aldehyde group allows for the introduction of diverse substituents through reactions like reductive amination, which is crucial for tuning the selectivity and potency of the inhibitor.

Signaling Pathway Context (Generic Kinase Inhibition):

Figure 4: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is an indispensable reagent in the arsenal of the modern organic chemist. Its straightforward synthesis and the remarkable reactivity of its aldehyde group provide access to a vast chemical space of pyrrole-containing molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. As the demand for novel and complex molecular architectures continues to grow, the importance of this versatile building block is set to increase even further.

References

The N-Boc Protecting Group in Pyrrole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application in pyrrole chemistry is pivotal for the construction of complex nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of the key features of the N-Boc protecting group in the context of pyrrole chemistry, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: The Role of the N-Boc Group in Pyrrole Chemistry

Pyrroles are fundamental aromatic heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The lone pair of electrons on the pyrrole nitrogen atom actively participates in the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic substitution and polymerization under acidic conditions. The introduction of an N-protecting group is therefore crucial to modulate the reactivity of the pyrrole ring, enhance its stability, and direct the regioselectivity of its functionalization.[2]

Among the various N-protecting groups, the N-Boc group stands out due to its unique combination of electronic effects, steric bulk, and versatile cleavage conditions.[3][4] It serves as a versatile tool for chemists, enabling a wide range of synthetic transformations on the pyrrole core that would otherwise be challenging. This guide will delve into the synthesis of N-Boc pyrroles, their reactivity, deprotection strategies, and their application in key synthetic methodologies.

Synthesis of N-Boc Pyrrole

The most common method for the N-Boc protection of pyrrole involves the reaction of the pyrrole anion with di-tert-butyl dicarbonate (Boc₂O). A catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP) is often employed to facilitate the reaction.[5]

General Experimental Protocol for N-Boc Protection of Pyrrole

A general procedure for the synthesis of N-alkoxycarbonyl pyrroles, including N-Boc-pyrrole, has been described.[3][4] The following is a typical laboratory-scale protocol:

Reagents and Materials:

-

Pyrrole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of pyrrole (1.0 eq) in acetonitrile, add DMAP (catalytic amount, e.g., 0.1 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until complete consumption of the starting material.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-pyrrole.

-

Purification by flash column chromatography on silica gel may be performed if necessary.[5]

Key Features and Reactivity of N-Boc Pyrrole

The N-Boc group significantly alters the chemical properties of the pyrrole ring through a combination of steric and electronic effects.

Electronic Effects

The Boc group is electron-withdrawing, which reduces the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to uncontrolled electrophilic attack and polymerization, thereby enhancing its stability.[3][6] However, this deactivation can also limit its utility in classical Friedel-Crafts acylation reactions, which often require highly electron-rich aromatic substrates.[6][7]

Regioselectivity in Electrophilic Substitution

While the pyrrole ring is deactivated overall, the N-Boc group directs electrophilic substitution primarily to the C2 and C5 positions. A key transformation enabled by the N-Boc group is the regioselective lithiation at the C2 position.

The carbonyl oxygen of the Boc group can coordinate to a lithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), directing deprotonation to the adjacent C2 position.[8][9][10] This formation of a 2-lithio-N-Boc-pyrrole intermediate is a powerful strategy for the introduction of a wide range of electrophiles at a specific position.[8][11]

Diagram 1: Mechanism of N-Boc Directed Lithiation of Pyrrole

Caption: Directed lithiation of N-Boc-pyrrole.

Stability

The N-Boc group is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is sensitive to strong acids and high temperatures.[12][13] The instability of N-Boc protected pyrroles under strongly acidic conditions precludes their use in certain processes like triflic anhydride-mediated acylations.[3]

Deprotection of the N-Boc Group

The facile removal of the Boc group under specific conditions is one of its most significant advantages. A variety of methods are available, allowing for selective deprotection in the presence of other functional groups.

Acidic Deprotection

The most common method for N-Boc deprotection is treatment with strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are frequently used.[12][14]

Thermal Deprotection

The N-Boc group can also be removed by thermolysis, although this often requires high temperatures which may not be suitable for all substrates.[13]

Mild Deprotection Methods

For substrates sensitive to strong acids, milder deprotection methods have been developed. These include the use of oxalyl chloride in methanol, which proceeds at room temperature, and heating in water.[14][15][16]

Quantitative Comparison of Deprotection Methods

The choice of deprotection reagent depends on the specific substrate and the presence of other functional groups. The following table summarizes common deprotection conditions and their typical outcomes.

| Reagent/Condition | Solvent | Temperature | Reaction Time | Yield | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to rt | 1 - 4 h | High | Standard, effective method. TFA is volatile and corrosive.[12] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol | room temperature | 1 - 16 h | High | Commonly used and effective.[12] |

| Oxalyl Chloride | Methanol | room temperature | 1 - 4 h | >70% | Mild conditions, tolerant of many functional groups.[14][16] |

| Water | Water | 90 - 100 °C | < 15 min | 90 - 97% | Green, catalyst-free method.[15] |

| Amberlyst 15 | Methanol | reflux | Variable | Good | Heterogeneous catalyst, easy workup.[12] |

| Thermolysis | High-boiling solvent | 150 °C | 1 - 2 h | Moderate | Catalyst-free, but requires high temperatures.[12] |

Applications in Key Synthetic Transformations

The unique properties of the N-Boc group make it an invaluable tool in a variety of important synthetic reactions involving pyrroles.

Lithiation and Electrophilic Quench

As previously mentioned, the directed lithiation of N-Boc-pyrrole provides a reliable route to 2-substituted pyrroles.

The following is a general protocol for the lithiation of N-Boc-pyrrole and subsequent reaction with an electrophile.[17]

Reagents and Materials:

-

N-Boc-pyrrole

-

n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, carbonyl compound, etc.)

-

Inert atmosphere (Argon or Nitrogen)

-

Dry glassware

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

-

Slowly add the organolithium reagent (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for the specified time (e.g., 1 hour) to ensure complete lithiation.

-

Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by flash column chromatography.

Diagram 2: Experimental Workflow for Lithiation-Substitution of N-Boc Pyrrole

Caption: A typical experimental workflow.

Friedel-Crafts Acylation

Due to the electron-withdrawing nature of the Boc group, traditional Friedel-Crafts acylation of N-Boc-pyrrole with a Lewis acid catalyst like aluminum chloride can be sluggish.[6] However, acylation can be achieved under specific conditions, often leading to 2-acylated products.[2] More reactive acylating agents or alternative catalytic systems may be required.

A general procedure for the Friedel-Crafts acylation of an aromatic compound is provided below and can be adapted for N-Boc-pyrrole with careful optimization.[18][19]

Reagents and Materials:

-

N-Boc-pyrrole

-

Acyl chloride or anhydride

-

Lewis acid (e.g., AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere

-

Dry glassware

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the Lewis acid (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add the acyl chloride (1.1 eq) to the suspension.

-

Add a solution of N-Boc-pyrrole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C or warm to room temperature, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Diagram 3: Logical Relationship in Friedel-Crafts Acylation

Caption: Key species in Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

N-Boc-2-pyrroleboronic acid and its esters are valuable coupling partners in Suzuki-Miyaura reactions, allowing for the formation of C-C bonds between the pyrrole ring and various aryl or vinyl halides.[20][21][22]

The following is a general protocol for the Suzuki-Miyaura coupling of an N-Boc-2-pyrroleboronic acid derivative with an aryl halide.[23][24]

Reagents and Materials:

-

N-Boc-2-pyrroleboronic acid or ester

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, DME)

-

Inert atmosphere

Procedure:

-

To a reaction vessel, add the N-Boc-2-pyrroleboronic acid derivative (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Conclusion

The N-Boc protecting group is an indispensable tool in pyrrole chemistry. Its ability to stabilize the pyrrole ring, direct regioselective functionalization, and its versatile deprotection options have made it a favorite among synthetic chemists. A thorough understanding of its features, as outlined in this guide, is essential for the strategic design and successful execution of synthetic routes toward complex pyrrole-containing molecules of interest in drug discovery and materials science.

References

- 1. journal.uctm.edu [journal.uctm.edu]